molecular formula C6H11OH<br>C6H12O B046403 Cyclohexanol CAS No. 108-93-0

Cyclohexanol

Cat. No. B046403
CAS RN: 108-93-0
M. Wt: 100.16 g/mol
InChI Key: HPXRVTGHNJAIIH-UHFFFAOYSA-N
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Patent
USH0001265

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCCO
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USH0001265

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCCO
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USH0001265

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCCO
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USH0001265

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCCO
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USH0001265

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCCO
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.